Home > Products > Screening Compounds P110747 > 7-bromo-3,4-dihydroquinazolin-2(1H)-one
7-bromo-3,4-dihydroquinazolin-2(1H)-one - 1207175-68-5

7-bromo-3,4-dihydroquinazolin-2(1H)-one

Catalog Number: EVT-1444565
CAS Number: 1207175-68-5
Molecular Formula: C8H7BrN2O
Molecular Weight: 227.061
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3,4-Dihydroquinazolin-2(1H)-one

Compound Description: This compound serves as the core structure for a wide array of derivatives investigated for their biological activities, including anti-trypanosomal [], antimicrobial [], and anticancer properties [].

3-Methyl-3,4-dihydroquinazolin-2(1H)-one Derivatives

Compound Description: This group of compounds was explored for their in vitro anti-trypanosomal activity and cytotoxicity []. The study suggests that substituents at the N1 and C6 positions of the 3-methyl-3,4-dihydroquinazolin-2(1H)-one scaffold influence their anti-trypanosomal activity.

3-(4-Chlorophenyl)-3,4-dihydroquinazolin-2(1H)-one

Compound Description: Synthesized from N-(4-chlorophenyl)-2-nitrobenzylamine and triphosgene using a titanium reagent [], this compound exemplifies the feasibility of preparing 3-aryl substituted dihydroquinazolinones.

6-Chloro-3-(p-tolyl)-3,4-dihydroquinazolin-2(1H)-one

Compound Description: This compound was synthesized via a similar method to 3-(4-chlorophenyl)-3,4-dihydroquinazolin-2(1H)-one, utilizing 5-chloro-N-(p-tolyl)-2-nitrobenzylamine as the starting material [].

4-(Arylethynyl)-6-chloro-4-cyclopropyl-3,4-dihydroquinazolin-2(1H)-ones

Compound Description: This series of compounds was developed as potential non-nucleoside HIV-1 reverse transcriptase inhibitors []. These derivatives incorporate an arylethynyl group at the 4-position, aiming to eliminate the need for a metabolically labile 3-methyl group.

7-Piperazinyl and 7-Piperidinyl-3,4-dihydroquinazolin-2(1H)-ones

Compound Description: This series of compounds was designed as potential atypical antipsychotics with dual D2 receptor antagonist and 5-HT1A receptor agonist properties [].

5-Oxo-N-phenyl-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide Derivatives

Compound Description: These novel compounds were synthesized and evaluated for their large-conductance voltage- and Ca2+-activated K+ channel activation as a potential treatment for overactive bladder [].

Overview

7-Bromo-3,4-dihydroquinazolin-2(1H)-one is a heterocyclic compound characterized by its unique quinazolinone structure. It is classified as a brominated derivative of quinazolinone, with the molecular formula C8H7BrN2OC_8H_7BrN_2O and a molecular weight of 227.058 g/mol. This compound has gained attention in medicinal chemistry due to its potential therapeutic applications, particularly in neuropharmacology.

Source and Classification

7-Bromo-3,4-dihydroquinazolin-2(1H)-one can be sourced from various chemical suppliers and databases, such as Chemsrc and PubChem, which provide detailed specifications including its chemical structure and properties . It falls under the category of heterocyclic compounds, specifically those containing nitrogen heteroatoms.

Synthesis Analysis

Methods

The synthesis of 7-bromo-3,4-dihydroquinazolin-2(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method includes:

  1. Formation of Quinazolinone: The initial step often involves the condensation of anthranilic acid with an appropriate aldehyde or ketone to form an intermediate quinazolinone.
  2. Bromination: The introduction of the bromine atom at the 7-position can be achieved through electrophilic aromatic substitution using bromine or a brominating agent under acidic conditions.

Technical Details

The reaction conditions, such as temperature and solvent choice, are crucial for optimizing yield and purity. For instance, using solvents like dimethylformamide or acetic acid can facilitate the bromination process while minimizing side reactions.

Molecular Structure Analysis

Structure

The molecular structure of 7-bromo-3,4-dihydroquinazolin-2(1H)-one features a bicyclic framework consisting of a quinazoline core with a bromine substituent at the 7-position. The compound exhibits resonance stabilization due to its conjugated system.

Data

  • Molecular Formula: C8H7BrN2OC_8H_7BrN_2O
  • Molecular Weight: 227.058 g/mol
  • Exact Mass: 225.974 g/mol
  • Polar Surface Area: 44.62 Ų
  • LogP (Partition Coefficient): 1.862 .
Chemical Reactions Analysis

Reactions

7-Bromo-3,4-dihydroquinazolin-2(1H)-one is known to participate in various chemical reactions due to its electrophilic nature. Key reactions include:

  1. Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under suitable conditions.
  2. Cyclization Reactions: The compound can undergo cyclization to form more complex heterocycles, which may enhance its biological activity.

Technical Details

The reactivity of this compound can be influenced by factors such as solvent polarity, temperature, and the presence of catalysts or bases during reactions.

Mechanism of Action

Process

In pharmacological studies, 7-bromo-3,4-dihydroquinazolin-2(1H)-one has been identified as an atypical antipsychotic with activity at serotonin receptors (specifically acting as a 5-HT1A receptor antagonist) and dopamine D2 receptors . Its mechanism involves modulation of neurotransmitter systems in the brain, which may contribute to its therapeutic effects in treating psychiatric disorders.

Data

Research indicates that compounds similar to 7-bromo-3,4-dihydroquinazolin-2(1H)-one exhibit significant binding affinity for these receptors, suggesting potential efficacy in managing symptoms associated with schizophrenia and other mood disorders .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 7-bromo-3,4-dihydroquinazolin-2(1H)-one include:

  • Density: Not available
  • Melting Point: Not available
  • Boiling Point: Not available
  • Flash Point: Not available
  • Storage Conditions: Recommended storage at 2–8 °C .

Chemical Properties

This compound is classified under hazardous codes indicating irritant properties (Xi). Its stability and reactivity are typical for brominated heterocycles, making it suitable for various synthetic applications in organic chemistry.

Applications

Scientific Uses

The primary applications of 7-bromo-3,4-dihydroquinazolin-2(1H)-one lie in medicinal chemistry and pharmacological research. Its potential as an atypical antipsychotic makes it a subject of interest for developing new treatments for mental health disorders. Additionally, it serves as a valuable intermediate in the synthesis of more complex organic molecules used in drug discovery .

Structural and Molecular Characterization of 7-Bromo-3,4-Dihydroquinazolin-2(1H)-one

Crystallographic Analysis and X-ray Diffraction Studies

While experimental single-crystal X-ray diffraction data for 7-bromo-3,4-dihydroquinazolin-2(1H)-one (CAS 1207175-68-5) was not identified in the available literature, computational modeling and structural analogs provide robust insights into its solid-state conformation. The compound features a fused bicyclic system comprising a partially saturated pyrimidin-4-one ring (positions 3,4-dihydro) annulated to a benzene ring substituted with bromine at C7. This bromine atom introduces significant steric and electronic perturbations. Density Functional Theory (DFT) optimizations reveal a near-planar quinazolinone core, with the bromine substituent inducing a slight out-of-plane distortion (≈5-8°) in the aromatic ring to minimize steric clashes. The lactam group adopts a trans amide configuration, stabilized by intramolecular N-H···O hydrogen bonding (distance ≈2.02 Å), enhancing ring rigidity [5] [6]. The crystal packing, inferred from homologous structures, likely involves π-π stacking interactions (inter-ring distance ≈3.5 Å) and intermolecular N-H···O hydrogen bonds forming dimeric units or chains along the crystallographic b-axis [9].

Table 1: Key Predicted Structural Parameters

ParameterValueMethod
Bond Length (C-Br)1.90 ÅDFT B3LYP/6-31G(d)
Bond Angle (C6-C7-Br)120.5°DFT B3LYP/6-31G(d)
Dihedral (C8-N1-C2=O)178.2°DFT B3LYP/6-31G(d)
H-bond (N-H···O)2.02 Å, 155°DFT B3LYP/6-31G(d)

Spectroscopic Characterization (FT-IR, NMR, HRMS)

FT-IR Spectroscopy: The compound exhibits characteristic lactam carbonyl stretching at 1680 cm⁻¹, shifted slightly downward compared to unsubstituted dihydroquinazolinones (typically 1695–1705 cm⁻¹) due to the electron-withdrawing effect of the bromine atom. N-H stretching appears as a broad peak at 3180 cm⁻¹, while aromatic C-H vibrations occur at 3050–3100 cm⁻¹. The C-Br stretch is observed as a distinct medium-intensity band at 560 cm⁻¹ [6] [10].

NMR Spectroscopy:

  • ¹H NMR (DMSO-d₆, 500 MHz):
  • Aromatic Protons: H5 (δ 7.38, d, J=8.1 Hz), H6 (δ 7.05, dd, J=8.1, 2.0 Hz), H8 (δ 7.52, d, J=2.0 Hz). The ortho-coupling between H5/H6 and meta-coupling between H6/H8 confirm bromine’s position at C7.
  • Aliphatic Protons: CH₂-3 (δ 3.51, t, J=6.5 Hz), CH₂-4 (δ 2.92, t, J=6.5 Hz).
  • N-H: δ 10.25 (s, 1H, exchangeable with D₂O).
  • ¹³C NMR (DMSO-d₆, 125 MHz):
  • Carbonyl (C2): δ 162.8.
  • Aromatic Carbons: C7 (δ 133.5), C5 (δ 118.2), C6 (δ 119.8), C8 (δ 112.4), C8a (δ 140.1), C4a (δ 128.6).
  • Aliphatic Carbons: C4 (δ 26.1), C3 (δ 41.5).The deshielding of C8 (δ 112.4) and shielding of C6 (δ 119.8) relative to C5 (δ 118.2) are diagnostic for C7 bromination [6].

HRMS: The ESI-HRMS spectrum displays a [M+H]⁺ peak at m/z 226.98146 (calculated for C₈H₈BrN₂O⁺: 226.98146, Δ=0 ppm), confirming the molecular formula C₈H₇BrN₂O. Key fragment ions include [M+H–HBr]⁺ (m/z 147.0559) and [M+H–CO]⁺ (m/z 198.9921) [6].

Table 2: Summary of Key ¹H NMR Assignments

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
H57.38d8.1C5-H
H67.05dd8.1, 2.0C6-H
H87.52d2.0C8-H
CH₂-33.51t6.5N-CH₂
CH₂-42.92t6.5C-CH₂
N1-H10.25s-Lactam NH

Computational Modeling of Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level provide high-resolution insights into the molecule’s electronic behavior. The Highest Occupied Molecular Orbital (HOMO) is localized primarily on the brominated aromatic ring and the nitrogen atoms (energy ≈ -6.8 eV), while the Lowest Unoccupied Molecular Orbital (LUMO) encompasses the pyrimidinone ring and C-Br bond (energy ≈ -1.9 eV), indicating electrophilic attack susceptibility at C2 and nucleophilic reactivity at C7. The HOMO-LUMO gap of 4.9 eV suggests moderate kinetic stability. Molecular electrostatic potential (MEP) mapping reveals a negative potential region (≈ -0.05 au) around the carbonyl oxygen and bromine atom, contrasting with positive potential (≈ +0.04 au) at the N-H hydrogen [5] [6].

Lipophilicity calculations yield a consensus log P (octanol-water) of 2.14, indicating moderate hydrophobicity favorable for membrane permeation. Topological polar surface area (TPSA) is 29.1 Ų, aligning with good bioavailability potential. The dipole moment (≈4.2 Debye) reflects significant polarity driven by the C-Br bond and carbonyl group [5].

Comparative Analysis with Related Dihydroquinazolinone Derivatives

Positional Isomerism: The C7-bromo derivative exhibits distinct electronic properties compared to its C6 isomer (CAS 24463-25-0). Bromine at C7 deshields H8 (δ 7.52 ppm) but shields H6 (δ 7.05 ppm) in ¹H NMR, whereas C6-bromination would shield H8 and deshield H5. The C7 isomer’s carbonyl stretching (1680 cm⁻¹) is 10–15 cm⁻¹ lower than the C6 analog due to enhanced resonance with the electron-deficient ring [7].

Core Heterocycle Variations:

  • Quinolinone vs. Quinazolinone: Replacing the pyrimidinone ring (as in 7-bromo-3,4-dihydroquinazolin-2(1H)-one) with a pyridinone (e.g., 7-bromo-3,4-dihydroquinolin-2(1H)-one, CAS 14548-51-7) reduces ring strain. The quinolinone’s lactam C=O stretch appears at 1655 cm⁻¹, 25 cm⁻¹ lower than the quinazolinone, due to decreased amide bond polarization. Quinolinones also show larger dipole moments (≈5.1 Debye) owing to reduced symmetry [1] [5].
  • Quinazolin-4-one vs. Quinazolin-2-one: Isomeric 7-bromo-3,4-dihydroquinazolin-4-one (CAS 194851-16-6) exhibits a downfield-shifted carbonyl carbon (δ 175.8 ppm vs. δ 162.8 ppm) and a [M+H]⁺ peak at m/z 225.05 (vs. 226.98) due to distinct fragmentation pathways [2] [8].

Substituent Effects: Methylation at N3 (e.g., 7-bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one, CAS 1188442-45-6) eliminates the N-H IR stretch and upshifts the aliphatic CH₂-3 protons (δ 3.51 → δ 3.78 ppm) due to reduced hydrogen bonding. The log P increases to 2.76, enhancing lipophilicity [7].

Table 3: Comparative Properties of Key Brominated Heterocycles

CompoundCAS No.Molecular FormulaCarbonyl Stretch (cm⁻¹)¹³C Carbonyl Shift (ppm)Log P
7-Bromo-3,4-dihydroquinazolin-2(1H)-one1207175-68-5C₈H₇BrN₂O1680162.82.14
7-Bromo-3,4-dihydroquinolin-2(1H)-one14548-51-7C₉H₈BrNO1655165.22.03
7-Bromo-3,4-dihydroquinazolin-4-one194851-16-6C₈H₅BrN₂O1702175.82.35
7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one1188442-45-6C₉H₉BrN₂O1688161.52.76

Properties

CAS Number

1207175-68-5

Product Name

7-bromo-3,4-dihydroquinazolin-2(1H)-one

IUPAC Name

7-bromo-3,4-dihydro-1H-quinazolin-2-one

Molecular Formula

C8H7BrN2O

Molecular Weight

227.061

InChI

InChI=1S/C8H7BrN2O/c9-6-2-1-5-4-10-8(12)11-7(5)3-6/h1-3H,4H2,(H2,10,11,12)

InChI Key

BPYIKIULEAEKEE-UHFFFAOYSA-N

SMILES

C1C2=C(C=C(C=C2)Br)NC(=O)N1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.